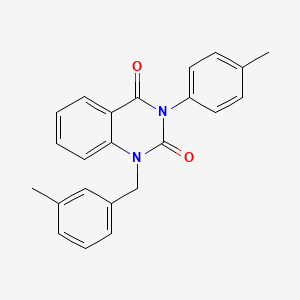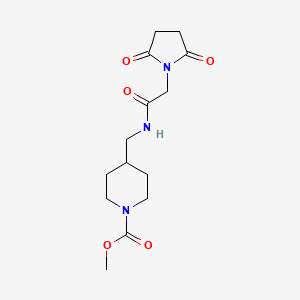![molecular formula C11H13N3O2 B2684725 3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1523013-09-3](/img/structure/B2684725.png)
3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-yielding, operationally simple, and additive-free methods. These methods are designed to be economically and environmentally sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often employ complex hydrides, such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitro compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the pyrimidine ring can lead to the formation of tetrahydropyrazolo[1,5-a]pyrimidine derivatives .
Applications De Recherche Scientifique
3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fused ring structure allows it to bind effectively to enzyme active sites, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth in cancer cells .
Comparaison Avec Des Composés Similaires
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 3-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 3-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Uniqueness: 3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid stands out due to its specific ethyl and dimethyl substitutions, which confer unique chemical and biological properties. These substitutions enhance its binding affinity to molecular targets and improve its stability under various conditions .
Propriétés
IUPAC Name |
3-ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-4-8-7(3)13-14-6(2)5-9(11(15)16)12-10(8)14/h5H,4H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGWUDKXBHBMHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2N=C(C=C(N2N=C1C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B2684643.png)
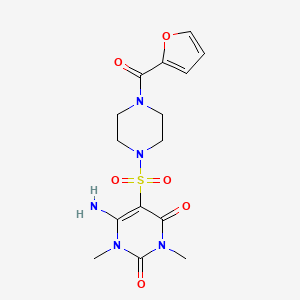
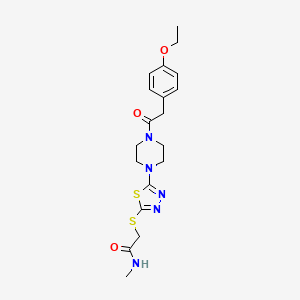
![N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2684646.png)
![3-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-phenylpropan-1-one](/img/structure/B2684647.png)
![(Z)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylbenzamide](/img/structure/B2684649.png)

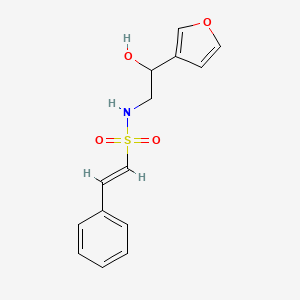
![Methyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2684658.png)
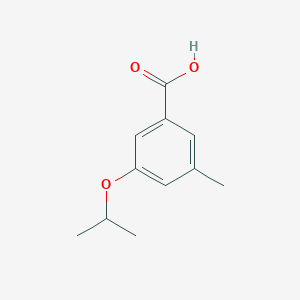
![N-cyclohexyl-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2684660.png)
